molecular formula C14H10ClN3O3 B13010889 3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole

3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole

Cat. No.: B13010889
M. Wt: 303.70 g/mol
InChI Key: AGCVMUOQOUGWAQ-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a 4-chlorobenzyl group and a nitro group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of indazole to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Major Products Formed

    Reduction: The major product formed is 3-((4-Chlorobenzyl)oxy)-5-amino-1H-indazole.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorobenzyl group may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorobenzyl)oxy)benzaldehyde
  • 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde

Uniqueness

3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole is unique due to the presence of both a nitro group and a chlorobenzyl group on the indazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]-5-nitro-1H-indazole

InChI

InChI=1S/C14H10ClN3O3/c15-10-3-1-9(2-4-10)8-21-14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,8H2,(H,16,17)

InChI Key

AGCVMUOQOUGWAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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